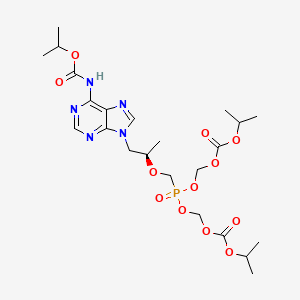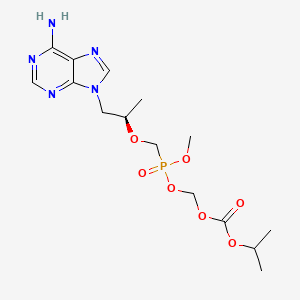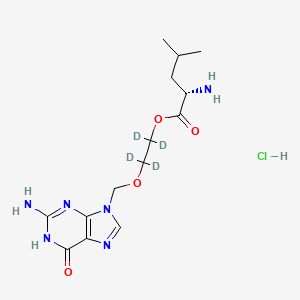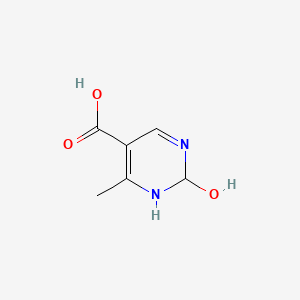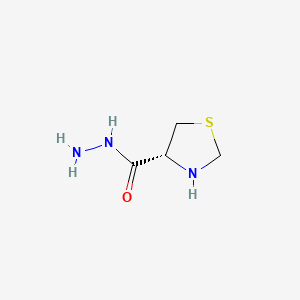
(trans)-4-Propyl-1-methyl-L-proline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(trans)-4-Propyl-1-methyl-L-proline-d3 is a deuterated derivative of (trans)-4-Propyl-1-methyl-L-proline. This compound is a modified amino acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and to improve the pharmacokinetic properties of drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-4-Propyl-1-methyl-L-proline-d3 typically involves the following steps:
Starting Material: The synthesis begins with commercially available L-proline.
Alkylation: The L-proline undergoes alkylation to introduce the propyl and methyl groups at the 4 and 1 positions, respectively.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(trans)-4-Propyl-1-methyl-L-proline-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(trans)-4-Propyl-1-methyl-L-proline-d3 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to understand protein and enzyme functions.
Medicine: Investigated for its potential to improve the pharmacokinetic properties of drugs by enhancing stability and reducing metabolic degradation.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for pharmaceutical applications.
作用機序
The mechanism of action of (trans)-4-Propyl-1-methyl-L-proline-d3 involves its incorporation into biological systems where it can replace the non-deuterated analog. The presence of deuterium can alter the rate of metabolic reactions due to the kinetic isotope effect, leading to changes in the metabolic stability and activity of the compound. This can be particularly useful in drug development to enhance the efficacy and reduce the side effects of therapeutic agents.
類似化合物との比較
Similar Compounds
(trans)-4-Propyl-1-methyl-L-proline: The non-deuterated analog.
(trans)-4-Hydroxy-L-proline: Another modified proline derivative.
(trans)-4-Methyl-L-proline: A similar compound with a different alkyl group.
Uniqueness
(trans)-4-Propyl-1-methyl-L-proline-d3 is unique due to the presence of deuterium, which imparts different physicochemical properties compared to its non-deuterated analogs. The deuterium atoms can lead to increased metabolic stability and altered reaction kinetics, making it a valuable tool in scientific research and drug development.
特性
CAS番号 |
1246816-92-1 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
174.258 |
IUPAC名 |
(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |
InChIキー |
MAWGMRQFCUEYCT-QTFNCCPBSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)O |
同義語 |
4R)-4-Propyl-hygric Acid-d3; (4R)-4-Propyl-hygric Acid-d3; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3; 1-Methyl-4-propylproline-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


